molecular formula C20H23N B1200484 Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene- CAS No. 30223-73-5

Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-

Cat. No. B1200484
CAS RN: 30223-73-5
M. Wt: 277.4 g/mol
InChI Key: AJRJPORIQGYFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine, also known as eddp-3, 3 or 1, 5-dimethyl-3, 3-diphenyl-2-ethylidenepyrrolidine, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is primarily located in the membrane (predicted from logP).
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is a diarylmethane.

Scientific Research Applications

1. Asymmetric Allylic Alkylations

Pyrrolidine derivatives have been utilized in asymmetric allylic alkylations. For instance, enantiomerically pure 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines showed potential in asymmetric allylic alkylation, producing high enantiomeric excesses in good yield (Uenishi & Hamada, 2001).

2. Antimicrobial Activity

Certain pyrrolidine compounds, such as methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, have demonstrated antimicrobial activity. These compounds exhibited antibacterial and antimycobacterial activity with moderate minimum inhibitory concentration (MIC) values (Nural et al., 2018).

3. Synthesis of Complex Molecules

Pyrrolidine derivatives are key intermediates in the synthesis of complex molecules. For example, the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved cyclization reactions and displayed interesting antibacterial activity against certain strains, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

4. Fluorescent Probes for Carbon Dioxide Detection

Pyrrolidine-based fluorescent probes with aggregation-enhanced emission features have been developed for real-time monitoring of low carbon dioxide levels. Such probes demonstrate selective and fast response, indicating their potential application in biological and medical fields (Wang et al., 2015).

5. Polar Cycloaddition Reactions

Pyrrolidines are central to studies in polar cycloaddition reactions, which are essential for the synthesis of certain heterocyclic organic compounds. These compounds are of interest due to their potential applications in medicine, as well as in industries such as dyes and agrochemicals (Żmigrodzka et al., 2022).

6. Catalysis and Polymerization

Pyrrolidine derivatives have been used as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylations. They play a crucial role in influencing the yield and enantioselectivity of these reactions (Farrell et al., 2002).

properties

CAS RN

30223-73-5

Product Name

Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3

InChI Key

AJRJPORIQGYFMT-UHFFFAOYSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine
2-Et-1,5-diMe-3,3-DPP
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer
EDDP-3,3
EDPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
Reactant of Route 2
Reactant of Route 2
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
Reactant of Route 3
Reactant of Route 3
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
Reactant of Route 4
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
Reactant of Route 5
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
Reactant of Route 6
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.